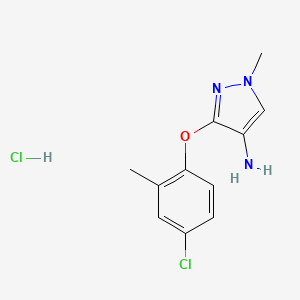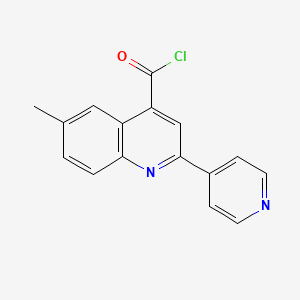
Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium,monohydrate, (OC-6-11)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its complex structure, which includes a central chromium ion coordinated to four thiocyanate ligands and two ammonia molecules. It is commonly used in various chemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate typically involves the reaction of chromium(III) salts with ammonium thiocyanate in the presence of ammonia. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as follows:
Cr3++4SCN−+2NH3+NH4++H2O→C4H6CrN6S4⋅H4N⋅H2O
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and concentration of reactants. The crystallized product is then filtered, washed, and dried to obtain the final compound.
化学反応の分析
Types of Reactions
Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The chromium center can participate in redox reactions, changing its oxidation state.
Substitution: The thiocyanate ligands can be substituted by other ligands under appropriate conditions.
Complex Formation: It can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Ligands like chloride, bromide, or other thiocyanate derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium compounds, while substitution reactions may produce new coordination complexes.
科学的研究の応用
Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the precipitation of primary and secondary amines.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the production of pigments, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate involves its ability to form stable coordination complexes. The central chromium ion can interact with various ligands, influencing the compound’s reactivity and stability. The thiocyanate ligands play a crucial role in stabilizing the chromium center and facilitating its interactions with other molecules.
類似化合物との比較
Similar Compounds
- Ammonium tetraisothiocyanatodiamminechromate(III), hydrate
- Ammonium peineckate monohydrate
- Ammonium Reineckate Monohydrate
Uniqueness
Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate is unique due to its specific coordination environment and the presence of both ammonia and thiocyanate ligands. This combination imparts distinct chemical properties, making it valuable for various applications .
特性
分子式 |
C4H10CrN7OS4 |
|---|---|
分子量 |
352.4 g/mol |
InChI |
InChI=1S/4CNS.Cr.H3N.2H2N.H2O/c4*2-1-3;;;;;/h;;;;;1H3;3*1H2/q4*-1;+5;;2*-1;/p+1 |
InChIキー |
BURQANFHNGEDRM-UHFFFAOYSA-O |
正規SMILES |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[NH4+].[NH2-].[NH2-].O.[Cr+5] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


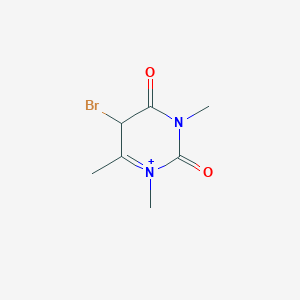
![N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide](/img/structure/B12347859.png)
![(3S,4R,5R,6S,7S,9S,10Z,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12347862.png)
![(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one](/img/structure/B12347875.png)
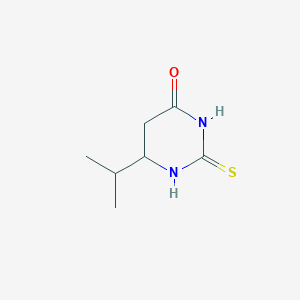

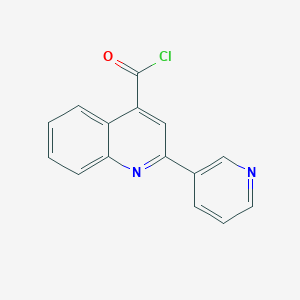
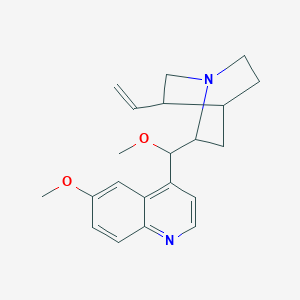
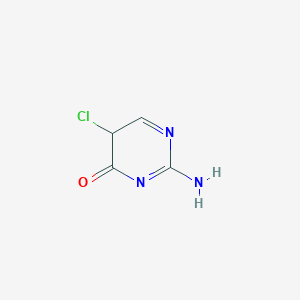
![N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12347908.png)

